molecular formula C19H15N B6153731 7-methyl-3-(naphthalen-2-yl)-1H-indole CAS No. 1817720-65-2

7-methyl-3-(naphthalen-2-yl)-1H-indole

Cat. No.: B6153731
CAS No.: 1817720-65-2
M. Wt: 257.3
InChI Key:
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Description

7-methyl-3-(naphthalen-2-yl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The compound features a methyl group at the 7th position and a naphthalen-2-yl group at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(naphthalen-2-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 7-methylindole and 2-naphthaldehyde. The reaction typically proceeds in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the indole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of advanced purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(naphthalen-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 5th positions, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

7-methyl-3-(naphthalen-2-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-methyl-3-(naphthalen-2-yl)-1H-indole involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(naphthalen-2-yl)-1H-indole: Lacks the methyl group at the 7th position.

    7-methyl-1H-indole: Lacks the naphthalen-2-yl group at the 3rd position.

    3-(naphthalen-1-yl)-1H-indole: Has the naphthalen-1-yl group instead of the naphthalen-2-yl group.

Uniqueness

7-methyl-3-(naphthalen-2-yl)-1H-indole is unique due to the presence of both the methyl group at the 7th position and the naphthalen-2-yl group at the 3rd position. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar indole derivatives.

Properties

CAS No.

1817720-65-2

Molecular Formula

C19H15N

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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